molecular formula C14H18O4 B2811222 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate CAS No. 1012342-32-3

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate

Cat. No.: B2811222
CAS No.: 1012342-32-3
M. Wt: 250.294
InChI Key: KYLLNHQVTVUNPK-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate is a high-purity dicarboxylate ester compound designed for use as a versatile building block and chemical intermediate in organic synthesis and discovery chemistry . This compound features a benzene ring differentially substituted with a tert -butoxycarbonyl (Boc) group and a methyl ester, a structure that is typically synthesized via controlled esterification strategies . Its primary research value lies in its application for the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Researchers can leverage the different reactivity and protective nature of the two ester groups for selective transformations, including hydrolysis, reduction, or substitution reactions, to systematically build target molecules . The compound is for research purposes and is NOT intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLLNHQVTVUNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 4-methylisophthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification .

Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate and related dicarboxylate esters:

Compound Name Core Structure Substituents Synthesis Method Key Properties/Applications References
This compound Benzene 4-methyl, 1-tert-butyl, 3-methyl esters Hypothesized: Esterification of diacid High aromatic stability, potential as a synthetic intermediate
1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate Pyrrolidine (5-membered N-heterocycle) 1-tert-butyl, 3-methyl esters Protection of pyrrolidine-1,3-dicarboxylic acid Flexible scaffold for chiral drug synthesis
Dimethyl 1-benzylindole-2,3-dicarboxylate Indole (aromatic heterocycle) 1-benzyl, 2,3-methyl esters Alkylation of indole-2,3-dicarboxylate Nitration yields regioselective products
1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate Piperidine (6-membered N-heterocycle) 1-tert-butyl, 3-methyl esters Boc protection of piperidine-3-carboxylic acid Soluble in DMSO; used in peptide mimetics
Dimethyl 1,2-dihydro-1-arylnaphthalene-2,3-dicarboxylate Naphthalene 1-aryl, 2,3-methyl esters FeCl3-mediated cyclization of Sinapyl alcohol Key intermediate in lignan synthesis

Key Observations :

Core Structure Influence :

  • Aromatic vs. Heterocyclic Cores : The benzene core in the target compound offers rigidity and planar geometry, which may enhance π-π stacking interactions in supramolecular chemistry. In contrast, pyrrolidine and piperidine cores introduce conformational flexibility and chirality, making them suitable for asymmetric synthesis .
  • Reactivity : Nitration of dimethyl indole-2,3-dicarboxylate yields multiple nitro derivatives due to the electron-rich indole ring , whereas nitration of brominated analogs (e.g., dimethyl 5-bromoindole-2,3-dicarboxylate) proceeds regioselectively at the 4-position . This highlights how substituents and core electronic properties dictate reactivity.

Ester Group Effects :

  • tert-Butyl Esters : The tert-butyl group enhances steric protection and lipophilicity, improving solubility in organic solvents (e.g., DMSO ). This group is often used for temporary protection in multi-step syntheses .
  • Methyl Esters : Methyl esters are smaller and less stable under basic conditions, making them easier to hydrolyze selectively .

This suggests that methyl and tert-butyl esters on aromatic systems may similarly modulate biological pathways.

Q & A

Basic: What are the optimized synthetic routes for preparing 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential esterification and protection/deprotection steps. A common approach starts with methyl 4-methylbenzene-1,3-dicarboxylate, where tert-butyl and methyl esters are introduced via nucleophilic acyl substitution. Key reagents include tert-butyl chloride (for tert-butylation) and methyl iodide (for methylation), with bases like NaH or K₂CO₃ in anhydrous THF or DMF . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for tert-butyl chloride) and reaction time (6–8 hours at 0–5°C for methylation). Impurities often arise from incomplete esterification; purification via silica gel chromatography (hexane:EtOAc, 4:1) improves purity to >95% .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • NMR : <sup>1</sup>H NMR shows distinct peaks for tert-butyl (δ 1.4 ppm, singlet) and methyl ester (δ 3.8 ppm, singlet). Aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
  • IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (aromatic ring) .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 309.2 (calculated for C₁₅H₂₀O₅) with fragmentation peaks at m/z 253 (loss of tert-butyl group) .

Advanced: How can competing side reactions (e.g., transesterification) be minimized during synthesis?

Answer:
Transesterification between tert-butyl and methyl esters is a major challenge. Strategies include:

  • Low-temperature reactions : Conducting methylation at 0–5°C reduces thermal activation of ester exchange.
  • Selective catalysts : Using DMAP (4-dimethylaminopyridine) selectively accelerates tert-butylation without promoting side reactions .
  • Protecting group compatibility : Introducing tert-butyl first (due to its bulkier structure) reduces steric hindrance for subsequent methylation .

Advanced: What computational methods validate the stereoelectronic effects of substituents on this compound’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The tert-butyl group’s electron-donating effect increases electron density on the aromatic ring, stabilizing electrophilic substitution intermediates. Comparative studies with analogues (e.g., ethyl esters) show tert-butyl’s superior steric shielding, reducing nucleophilic attack at the ester carbonyl .

Advanced: How do structural analogues (e.g., ethyl or benzyl esters) compare in catalytic applications or biological assays?

Answer:

  • Catalytic activity : tert-butyl esters exhibit higher thermal stability (decomposition >200°C) than methyl esters (decomposition ~150°C), making them preferable in high-temperature reactions .
  • Biological assays : Methyl esters show faster hydrolysis in vitro (t₁/₂ = 2 hours in PBS) compared to tert-butyl (t₁/₂ = 24 hours), impacting prodrug design .

Methodological: What strategies resolve contradictions in reported reaction yields (e.g., 50% vs. 75%) for this compound?

Answer:
Discrepancies often arise from:

  • Solvent purity : Anhydrous DMF (H₂O <0.01%) improves yield by 15–20% compared to technical-grade solvents .
  • Workup protocols : Acidic quenching (pH 2–3) minimizes ester hydrolysis during isolation .
    Reproducibility requires strict adherence to inert atmospheres (N₂/Ar) and real-time monitoring via TLC .

Methodological: How is regioselectivity achieved during dicarboxylate functionalization?

Answer:
Regioselectivity is controlled by:

  • Directing groups : The 4-methyl group electronically deactivates the adjacent carboxylate, favoring tert-butylation at the para position.
  • Stepwise protection : Temporary silylation (e.g., TBSCl) of the meta-carboxylate directs tert-butylation to the ortho position .

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